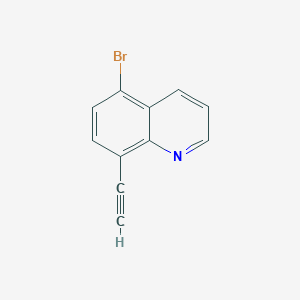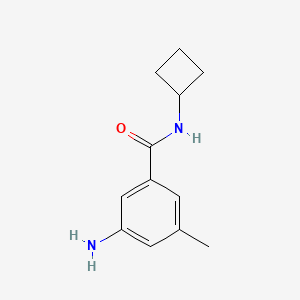
4-Bromo-N-(cyclopentylmethyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N-(cyclopentylmethyl)-3-methylbenzamide is an organic compound with the molecular formula C13H16BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position, a cyclopentylmethyl group at the nitrogen atom, and a methyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(cyclopentylmethyl)-3-methylbenzamide can be achieved through a multi-step process involving the following key steps:
Amidation: The brominated benzene derivative is then reacted with cyclopentylmethylamine to form the corresponding amide. This reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反应分析
Types of Reactions
4-Bromo-N-(cyclopentylmethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, to form biaryl or aryl-amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
科学研究应用
4-Bromo-N-(cyclopentylmethyl)-3-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-N-(cyclopentylmethyl)-3-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
4-Bromo-N-cyclopentylbenzamide: Similar structure but lacks the methyl group at the 3-position.
4-Bromo-N-(cyclopentylmethyl)benzamide: Similar structure but lacks the methyl group at the 3-position.
4-Bromo-N-(cyclopentylmethyl)-benzamide: Similar structure but lacks the methyl group at the 3-position.
Uniqueness
4-Bromo-N-(cyclopentylmethyl)-3-methylbenzamide is unique due to the presence of both the cyclopentylmethyl group and the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties, such as enhanced binding affinity to specific molecular targets or improved pharmacokinetic profiles.
属性
IUPAC Name |
4-bromo-N-(cyclopentylmethyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-10-8-12(6-7-13(10)15)14(17)16-9-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNKVGACFIDJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(E)-4-[4-(hydroxymethyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B7978172.png)

